molecular formula C98H126O21 B13389651 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol CAS No. 25768-50-7

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Cat. No.: B13389651
CAS No.: 25768-50-7
M. Wt: 1640.0 g/mol
InChI Key: QCGZKIDYDNFERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol is an organic compound featuring a 1,3-benzodioxole ring system. This structure is notable for its presence in various biologically active molecules. The compound’s unique configuration makes it a subject of interest in multiple scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol typically involves the condensation of 1,3-benzodioxole derivatives with appropriate alkenes under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets. For instance, it may modulate enzyme activity or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol stands out due to its unique combination of the benzodioxole ring and the alkenyl side chain, which imparts distinct chemical and biological properties .

Properties

CAS No.

25768-50-7

Molecular Formula

C98H126O21

Molecular Weight

1640.0 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

InChI

InChI=1S/7C14H18O3/c7*1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h7*4-8,13,15H,9H2,1-3H3

InChI Key

QCGZKIDYDNFERL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.